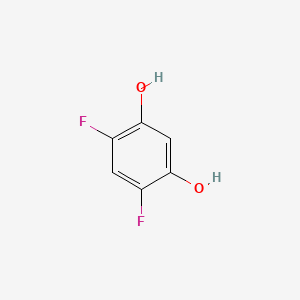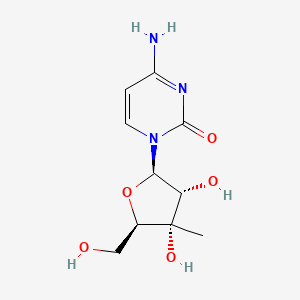
3'-c-Methylcytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-c-Methylcytidine is a modified nucleoside that has garnered significant interest due to its presence in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA). This compound is characterized by the addition of a methyl group at the 3’ position of the cytidine molecule. The modification plays a crucial role in the regulation of gene expression and the maintenance of RNA stability and function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-c-Methylcytidine typically involves the methylation of cytidine at the 3’ position. One common method is the use of methyltransferases, such as METTL2A, METTL2B, and METTL6, which catalyze the methylation process . The reaction conditions often include the presence of S-adenosylmethionine (SAM) as the methyl donor and specific buffer conditions to maintain enzyme activity.
Industrial Production Methods
Industrial production of 3’-c-Methylcytidine may involve large-scale enzymatic synthesis using recombinant methyltransferases. The process can be optimized for higher yields by adjusting parameters such as enzyme concentration, reaction time, and temperature. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate the desired product .
化学反应分析
Types of Reactions
3’-c-Methylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3’-c-Methylcytosine.
Reduction: Reduction reactions can convert it back to cytidine.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: 3’-c-Methylcytosine
Reduction: Cytidine
Substitution: Various substituted cytidine derivatives
科学研究应用
3’-c-Methylcytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified RNA molecules.
Biology: The compound is studied for its role in RNA modification and gene expression regulation.
Medicine: Research focuses on its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of synthetic RNA for research and therapeutic purposes
作用机制
The mechanism of action of 3’-c-Methylcytidine involves its incorporation into RNA molecules, where it influences RNA stability and function. The methyl group at the 3’ position can affect base pairing and the overall structure of the RNA, leading to changes in gene expression. The compound interacts with various molecular targets, including RNA polymerases and ribosomes, to exert its effects .
相似化合物的比较
Similar Compounds
- 3’-c-Methyladenosine
- 3’-c-Methyluridine
- 3’-c-Methylguanosine
Uniqueness
3’-c-Methylcytidine is unique due to its specific methylation at the 3’ position of cytidine, which distinguishes it from other methylated nucleosides. This modification plays a distinct role in RNA stability and function, making it a valuable compound for research and therapeutic applications .
属性
分子式 |
C10H15N3O5 |
|---|---|
分子量 |
257.24 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-10(17)5(4-14)18-8(7(10)15)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5-,7+,8-,10-/m1/s1 |
InChI 键 |
VLVKZVUBJZCRGR-AMCGLFBUSA-N |
手性 SMILES |
C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO)O |
规范 SMILES |
CC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-[(Ethoxycarbonyl)amino]-5-{[(4-fluorophenyl)methyl]amino}phenyl)-beta-D-glucopyranuronosylamine](/img/structure/B13434309.png)

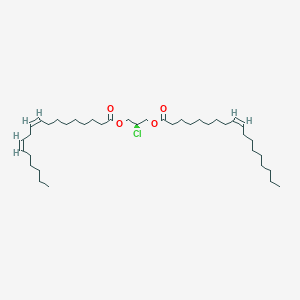
![(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone](/img/structure/B13434313.png)

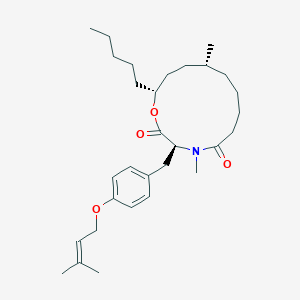
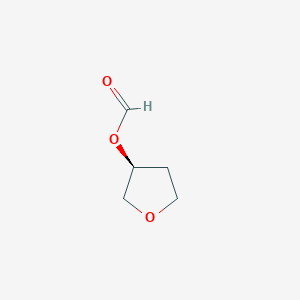
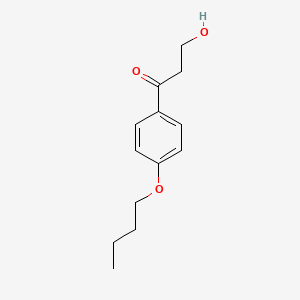
![18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V](/img/structure/B13434352.png)
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B13434356.png)
![Benzonitrile, 4-[2-[(1R,2S)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]-, rel-](/img/structure/B13434364.png)
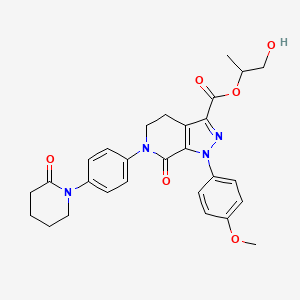
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434376.png)
